Ki16198

Übersicht

Beschreibung

Ki16198 ist ein potenter und oral wirksamer Lysophosphatidsäure-Rezeptor-Antagonist. Es ist das Methylester-Derivat von Ki16425. This compound hemmt die durch Lysophosphatidsäure-Rezeptor 1 und Lysophosphatidsäure-Rezeptor 3 induzierte Inositolphosphat-Produktion mit Hemmkonstanten von 0,34 Mikromolar bzw. 0,93 Mikromolar . Diese Verbindung hat in vivo signifikante Wirkungen bei der Hemmung der Pankreaskarzinom-Tumorgenese und -Metastasierung gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ki16198 wird als Methylester-Derivat von Ki16425 synthetisiert. Die Synthese beinhaltet die Reaktion von Ki16425 mit Methanol unter sauren Bedingungen, um den Methylester zu bilden . Die Löslichkeit von this compound in Dimethylsulfoxid ist größer als 24,5 Milligramm pro Milliliter .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen wie die Laborsynthese, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Die Verbindung wird typischerweise bei -20 Grad Celsius gelagert, um ihre Stabilität zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hemmung der Inositolphosphat-Produktion: This compound hemmt die durch Lysophosphatidsäure-Rezeptor 1 und Lysophosphatidsäure-Rezeptor 3 induzierte Inositolphosphat-Produktion

Hemmung von Migrations- und Invasionsprozessen: This compound hemmt effektiv Migrations- und Invasionsprozessen als Reaktion auf Lysophosphatidsäure in Pankreaskarzinom-Zelllinien

Häufige Reagenzien und Bedingungen

Dimethylsulfoxid: Wird als Lösungsmittel für this compound verwendet

Methanol: Wird bei der Synthese von this compound aus Ki16425 verwendet

Hauptsächlich gebildete Produkte

Hemmung der proMMP-9-Protein- und -mRNA-Expression: This compound senkt signifikant die Expression von proMMP-9-Protein und -mRNA in Pankreaskarzinomzellen

Analyse Chemischer Reaktionen

Types of Reactions

Ki16198 undergoes several types of chemical reactions, including:

Inhibition of inositol phosphate production: This compound inhibits lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 3-induced inositol phosphate production

Inhibition of migration and invasion responses: This compound effectively inhibits migration and invasion responses to lysophosphatidic acid in pancreatic cancer cell lines

Common Reagents and Conditions

Dimethyl sulfoxide: Used as a solvent for this compound

Methanol: Used in the synthesis of this compound from Ki16425

Major Products Formed

Inhibition of proMMP-9 protein and mRNA expression: This compound significantly decreases the expression of proMMP-9 protein and mRNA in pancreatic cancer cells

Wissenschaftliche Forschungsanwendungen

Pancreatic Cancer Research

Ki16198 has been extensively studied for its effects on pancreatic cancer cell lines, particularly the YAPC-PD cell line.

- Methodology : In vitro studies involved administering this compound at a concentration of 10 μM to YAPC-PD cells.

- Results : The compound inhibited the LPA-induced expression of proMMP-9 protein and mRNA, demonstrating its ability to suppress invasion and metastasis in pancreatic cancer cells. Additionally, in vivo studies using nude mice inoculated with YAPC-PD cells showed that oral administration of this compound (2 mg/kg) significantly reduced tumor weight and metastatic spread to organs such as the lung and liver by approximately 50% .

Pain Research

In the field of pain research, this compound has been evaluated for its effects on bone cancer pain.

- Methodology : The compound was administered intrathecally to both naïve rats and those with induced bone cancer.

- Results : It effectively blocked mechanical allodynia induced by intrathecal LPA in naïve rats and attenuated pain responses in bone cancer models .

Cell Proliferation Studies

This compound has also been investigated for its impact on cell proliferation.

- Methodology : The compound was administered at a concentration of 1 μM to lpa1Δ-1 and lpa1Δ±1 cells.

- Results : The administration of this compound inhibited cell proliferation by about 70%, indicating its potential utility in controlling abnormal cell growth associated with various cancers .

Lactate-Induced Limb Lesions

Research has demonstrated that this compound can mitigate lactate-induced limb lesions.

- Methodology : In this study, this compound was orally administered at a dosage of 60 mg/kg to rats.

- Results : The treatment significantly inhibited the development of limb lesions, showcasing its therapeutic potential beyond oncology .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other lysophosphatidic acid receptor antagonists but is distinguished by its specific receptor selectivity and potency. Below is a comparative table highlighting these features:

| Compound Name | Structure Type | Target Receptors | Unique Features |

|---|---|---|---|

| Ki16425 | Thiazole derivative | LPA1, LPA3 | Precursor compound to this compound |

| SAR629 | Non-lipid antagonist | LPA1 | Selective for LPA1 only |

| JZL184 | Lipid-based inhibitor | LPA2 | Selective for LPA2 |

| TASP027 | Small molecule | LPA3 | Exhibits anti-inflammatory properties |

Wirkmechanismus

Ki16198 exerts its effects by inhibiting lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 3-induced inositol phosphate production . This inhibition leads to a decrease in cell migration and invasion responses, as well as a reduction in the expression of proMMP-9 protein and mRNA . The molecular targets of this compound are lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 3 .

Vergleich Mit ähnlichen Verbindungen

Ki16198 ähnelt Ki16425, ebenfalls einem Lysophosphatidsäure-Rezeptor-Antagonisten. This compound ist das Methylester-Derivat von Ki16425 und hat eine höhere Potenz bei der Hemmung der durch Lysophosphatidsäure-Rezeptor 1 und Lysophosphatidsäure-Rezeptor 3 induzierten Inositolphosphat-Produktion gezeigt . Weitere ähnliche Verbindungen sind:

Ki16425: Die Stammverbindung von this compound, ebenfalls ein Lysophosphatidsäure-Rezeptor-Antagonist

Lysophosphatidsäure-Rezeptor-Antagonisten: Andere Verbindungen, die Lysophosphatidsäure-Rezeptoren hemmen

This compound zeichnet sich durch seine höhere Potenz und Wirksamkeit bei der Hemmung der Pankreaskarzinom-Tumorgenese und -Metastasierung aus .

Biologische Aktivität

Ki16198 is a potent and orally active antagonist of lysophosphatidic acid (LPA) receptors, specifically targeting LPA1 and LPA3. It is a methyl ester derivative of Ki16425, and its pharmacological properties have made it a subject of extensive research, particularly in the context of cancer biology and neuropsychiatric disorders.

This compound functions by inhibiting the signaling pathways activated by LPA, a bioactive lipid that plays crucial roles in cell proliferation, survival, and motility. Specifically, this compound inhibits LPA-induced responses via:

- Inhibition of Inositol Phosphate Production : this compound effectively blocks the inositol phosphate response mediated by LPA1 and LPA3 receptors, demonstrating similar potency to its precursor Ki16425 .

- Reduction of Matrix Metalloproteinases (MMPs) : In pancreatic cancer models, this compound significantly reduces the production of MMP-2 and MMP-9, which are critical for cancer cell invasion and metastasis .

In Vitro Studies

In laboratory settings, this compound has shown promising results in inhibiting the migration and invasion of various pancreatic cancer cell lines:

- Cell Lines Tested : YAPC-PD, Panc-1, CFPAC-1, and BxPC-3.

- Results : this compound inhibited LPA-induced migration and invasion with potency comparable to Ki16425. The inhibition was associated with reduced MMP production in response to LPA stimulation .

In Vivo Studies

The efficacy of this compound has also been evaluated in vivo using xenograft models:

- Tumor Growth Inhibition : Mice treated with this compound exhibited significantly reduced tumor weights and lower rates of metastasis to organs such as the liver, lung, and brain compared to control groups .

- Mechanistic Insights : The reduction in metastatic activity was linked to decreased accumulation of MMPs in malignant ascites fluid from treated mice .

Pancreatic Cancer Model

A notable study demonstrated that this compound effectively inhibited both peritoneal dissemination and metastasis of YAPC-PD cells:

- Experimental Design : Mice were inoculated with YAPC-PD cells, followed by treatment with this compound.

- Findings : Treated mice showed markedly less metastatic activity in the liver (approximately 10% incidence), lung (roughly 1% incidence), and brain compared to untreated controls. This suggests a strong potential for this compound as a therapeutic agent against pancreatic cancer .

Neuropsychiatric Implications

Emerging research indicates that LPA signaling may play a role in neuropsychiatric disorders:

- LPA's Role : LPA is implicated in processes such as neurite retraction and tau phosphorylation, which are relevant to neurodegenerative diseases.

- This compound's Potential : By inhibiting LPA signaling pathways, this compound may offer therapeutic avenues for conditions characterized by aberrant LPA activity .

Summary Table of Biological Activities

Eigenschaften

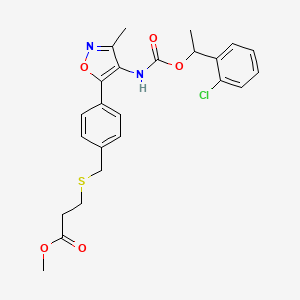

IUPAC Name |

methyl 3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O5S/c1-15-22(26-24(29)31-16(2)19-6-4-5-7-20(19)25)23(32-27-15)18-10-8-17(9-11-18)14-33-13-12-21(28)30-3/h4-11,16H,12-14H2,1-3H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVJBROTJWPHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ki16198 interact with its target and what are the downstream effects?

A1: this compound acts as an antagonist for Lysophosphatidic acid receptors LPA1 and LPA3. [, , , ] This means it binds to these receptors and blocks the action of Lysophosphatidic acid (LPA), a bioactive phospholipid involved in various cellular processes. By inhibiting LPA signaling, this compound has been shown to:

- Reduce airway epithelial cell loss: In a murine tracheal transplant model, this compound attenuated airway epithelial cell loss, suggesting a role for LPA signaling in this process. []

- Inhibit cancer cell invasion and metastasis: Studies in a mouse model of pancreatic cancer demonstrated that this compound significantly inhibited tumor growth and metastasis to various organs, likely by suppressing LPA-induced cell migration and matrix metalloproteinase (MMP) production. []

- Modulate pain signaling: this compound was found to block LPA-mediated enhancement of P2X3 receptor and ASIC currents in rat sensory neurons, suggesting a potential role in pain modulation. [, ]

Q2: What is the impact of this compound on pancreatic cancer progression?

A2: Oral administration of this compound showed promising results in a preclinical study using a mouse model of pancreatic cancer. [] The study demonstrated that this compound significantly reduced tumor weight and, importantly, attenuated the invasion and metastasis of cancer cells to the lung, liver, and brain. This effect was associated with the inhibition of MMP accumulation in ascites. These findings highlight the potential of this compound as a therapeutic agent for targeting pancreatic cancer progression.

Q3: Does this compound influence pain perception?

A3: Research suggests that this compound might play a role in pain modulation. In studies using rat models, this compound effectively blocked the LPA-induced enhancement of both P2X3 receptor and ASIC currents in sensory neurons. [, ] These receptors are known to play crucial roles in pain signaling, particularly in the context of neuropathic and inflammatory pain. The ability of this compound to interfere with these pain pathways presents an intriguing avenue for further research into its potential as a novel analgesic.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.